(+)-epi-Quercitol

描述

(+)-epi-Quercitol, also known as (+)-Epi-Quercetin, is a naturally occurring flavonoid found in many plants. It is a polyphenolic compound that has been studied for its antioxidant, anti-inflammatory, and anticancer properties. Numerous studies have been conducted to determine the potential therapeutic benefits of (+)-epi-Quercitol and its potential applications in the medical field.

科学研究应用

合成槲皮醇: (+)-epi-Quercitol已被用于合成各种槲皮醇,研究表明了实现这一目标的方法。例如,Shih、Lin和Kuo(2005年)描述了从d-(−)-奎尼酸合成不同槲皮醇的立体选择性和立体特异性合成方法,采用了二羟基化(Shih, Lin, & Kuo, 2005)策略。

葡萄糖苷酶抑制活性: Worawalai等人(2012年)的研究突显了从(+)-原槲皮醇合成的环糖醇,包括(+)-epi-Quercitol,作为I型α-葡萄糖苷酶抑制剂的潜力,暗示其在抗糖尿病药物开发中的作用(Worawalai et al., 2012)。

药物应用: 2018年,Itoh审查了槲皮醇的生物合成和酶促生产,包括(+)-epi-Quercitol,并讨论了它们在潜在药物生产中的应用(Itoh, 2018)。

化学性质和表征: 对像(+)-epi-Quercitol这样的环糖醇的化学和物理性质进行了广泛研究。McCasland在1965年的研究提供了关于含有四个或五个羟基的环糖醇的化学和物理研究的见解(McCasland, 1965)。

渗透调节和植物生理学中的作用: Arndt等人(2008年)的研究调查了槲皮醇在干旱胁迫下尤加利树中的渗透调节作用,突显了(+)-epi-Quercitol在植物生理学和对环境胁迫的响应中的重要性(Arndt et al., 2008)。

属性

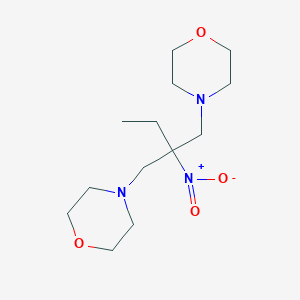

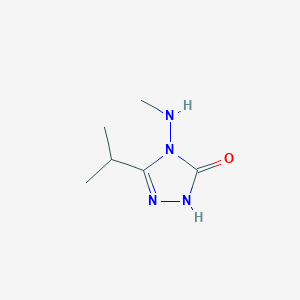

IUPAC Name |

(1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKVMRTXBRHRB-QRXFDPRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@H]([C@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448728 | |

| Record name | (+)-epi-Quercitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-epi-Quercitol | |

CAS RN |

131435-06-8 | |

| Record name | (+)-epi-Quercitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the synthetic applications of (+)-epi-Quercitol?

A1: (+)-epi-Quercitol serves as a valuable starting material for synthesizing various biologically active compounds. For example, researchers successfully synthesized a series of 1- and 3-C-(aminomethyl)-1,2,3,4,5-cyclohexanepentols from (+)-epi-quercitol. [] This involved a multi-step process including protection, oxidation, condensation with nitromethane, reduction, and deprotection steps. These synthesized aminocyclitols and their N-acetyl derivatives were subsequently tested for their inhibitory activity against glycosidases, demonstrating the potential of (+)-epi-quercitol as a scaffold for developing novel enzyme inhibitors. []

Q2: Has (+)-epi-Quercitol been found in natural sources alongside other bioactive compounds?

A2: Yes, (+)-epi-Quercitol has been isolated from the aerial parts of Triclisia sacleuxii along with other known compounds like palmatine, isotetrandrine, and various phenolic compounds. [] This study highlights the presence of (+)-epi-quercitol in a plant traditionally used for medicinal purposes, suggesting a potential contribution to its bioactivity.

Q3: Can (+)-epi-Quercitol be synthesized, and what is known about its stereochemistry?

A3: Yes, (+)-epi-quercitol can be synthesized. A total synthesis approach was employed to produce (+)-epi-quercitol, along with other quercitol isomers like (+)-allo-, (-)-proto-, (+)-talo-, (-)-gala-, (+)-gala-, neo-, and (-)-epi-quercitol. [] Notably, this synthesis strategy highlighted the importance of controlling the stereochemistry during key reactions. The successful synthesis of various quercitol isomers provides valuable tools for studying their individual biological activities and exploring potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)

![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)

![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)